![molecular formula C11H5BrF3NO3 B1384757 6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 1065093-84-6](/img/structure/B1384757.png)
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound . It is a versatile chemical compound used in various scientific research applications, owing to its unique properties. Its applications range from drug discovery to material synthesis.
Synthesis Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, has been reported .Molecular Structure Analysis
The molecular weight of 6-Bromo-8-(trifluoromethyl)quinoline is 276.05, and it has an XLogP3 of 3.2. It has a hydrogen bond acceptor count of 4. The exact mass is 274.95575, and the monoisotopic mass is also 274.95575 .Chemical Reactions Analysis
4-Hydroxy-8-(trifluoromethyl)quinolone is a heterocyclic building block. Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions .Scientific Research Applications
Antimicrobial Actions
Derivatives of 4-hydroxy-8-trifluoromethyl-quinoline have been synthesized and tested for their antimicrobial properties. These compounds are prepared through multi-step reactions and have shown potential in combating microbial infections .
Synthesis of Analgesic Compounds
This compound may be used in the synthesis of analgesic compounds like floctafenine. Floctafenine is an analgesic used for the treatment of pain, particularly when inflammation is also present .
Pharmaceutical Testing
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is available for purchase as a high-quality reference standard for pharmaceutical testing, ensuring accurate results in drug development and quality control processes .
Unfortunately, the available search results do not provide enough information to cover six to eight unique applications. However, based on the structure and functional groups present in this compound, it could potentially have applications in other areas such as:
Mechanism of Action
properties
IUPAC Name |
6-bromo-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-4-1-5-8(7(2-4)11(13,14)15)16-3-6(9(5)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICABWQPIGWZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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